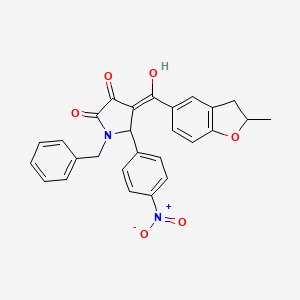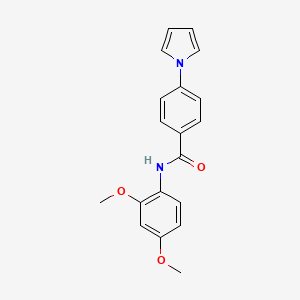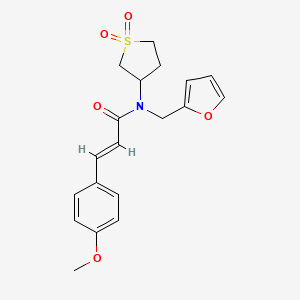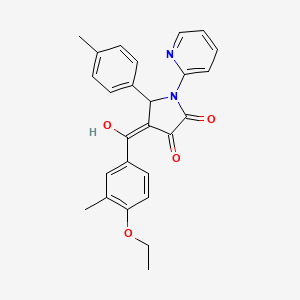![molecular formula C27H22ClN5O2 B11140149 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11140149.png)
7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes a chlorobenzyl group, an imino group, and a dipyrido-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Dipyrido-Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorobenzyl Group: This step involves the substitution of a hydrogen atom with a chlorobenzyl group, often using a chlorobenzyl halide in the presence of a base.
Formation of the Imino Group: This can be done through the reaction of an amine with a suitable carbonyl compound.
Attachment of the Phenylethyl Group: This step involves the coupling of the phenylethyl group to the core structure, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form an oxo group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imino group would yield an oxo group, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: It can be used to study the interactions between small molecules and biological targets, such as proteins and nucleic acids.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imino and carbonyl groups can form hydrogen bonds with amino acid residues in the active site of enzymes, while the chlorobenzyl and phenylethyl groups can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-(2-chlorobenzyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also have a fused pyrimidine core and are known for their biological activity, particularly as kinase inhibitors.
Pyrano[2,3-d]pyrimidine Derivatives: These compounds have a similar core structure and are known for their activity as PARP-1 inhibitors.
Properties
Molecular Formula |
C27H22ClN5O2 |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H22ClN5O2/c28-22-11-5-4-10-19(22)17-33-24(29)20(26(34)30-14-13-18-8-2-1-3-9-18)16-21-25(33)31-23-12-6-7-15-32(23)27(21)35/h1-12,15-16,29H,13-14,17H2,(H,30,34) |
InChI Key |
DHGIUBDALMJMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B11140070.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11140074.png)
![2,3,5,9-tetramethyl-6-[3-oxo-3-(4-thiomorpholinyl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11140083.png)

![(2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11140099.png)
![N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide](/img/structure/B11140114.png)
![2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B11140116.png)
![N-(3,4-dimethylphenyl)-2-{1-[(4-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11140122.png)
![N~1~-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide](/img/structure/B11140128.png)
![6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11140129.png)


![N-[2-(1H-indol-1-yl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B11140138.png)

